5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-8-14(20)9-7-13)23-10-4-5-12(2)11-23/h6-9,12,16,25H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAIUAJMRMHVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse pharmacological activities. The presence of the 4-chlorophenyl and 3-methylpiperidin-1-yl moieties contributes to its potential biological effects.
1. Antimicrobial Activity
Research has demonstrated that various derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study focusing on similar compounds found that they possess moderate to good activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
This indicates a promising potential for development as an antimicrobial agent.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study reported that compounds with similar structures showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.24 to 1.96 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.24 |
| MCF7 | 0.98 |
These results suggest that the compound may inhibit cancer cell proliferation effectively.
3. Enzyme Inhibition
The thiazolo[3,2-b][1,2,4]triazole derivatives have been shown to interact with various enzymes involved in metabolic pathways. Molecular docking studies indicate that these compounds can act as inhibitors of enzymes such as aromatase and carbonic anhydrase . The ability to form hydrogen bonds with the active sites of these enzymes enhances their inhibitory activity.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and tested their antimicrobial efficacy. The compound exhibited notable activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Screening
A panel of human cancer cell lines was used to evaluate the cytotoxic effects of the compound. The results indicated that it significantly inhibited cell growth in a dose-dependent manner. Further studies are needed to elucidate the mechanism behind this activity.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:
- Antibacterial Activity : Compounds containing the triazole moiety have been reported to possess antibacterial properties. The presence of the thiazole ring may enhance this activity by improving membrane permeability and interaction with bacterial enzymes .
- Anticancer Potential : Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles can inhibit cancer cell proliferation. The specific structure of this compound may allow it to interfere with cancer cell signaling pathways, offering a potential avenue for cancer therapy .
- Antiviral Properties : Similar compounds have shown effectiveness against viral infections by targeting viral replication mechanisms. The unique structural features of this compound could be explored for antiviral drug development .
Structural Characteristics
The chemical structure of this compound allows it to engage in multiple interactions within biological systems:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Provides stability and enhances lipophilicity, aiding in membrane penetration. |
| Triazole Moiety | Known for its ability to form hydrogen bonds and participate in coordination with metals in enzymatic reactions. |
| Chlorophenyl Group | Enhances lipophilicity and may contribute to the compound's biological activity by increasing binding affinity to targets. |
| Piperidine Substituent | Imparts flexibility and can influence the pharmacokinetic properties of the compound. |
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to 5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol:
- Study on Anticancer Activity : A study demonstrated that certain thiazolo-triazole derivatives exhibited significant cytotoxic effects on various cancer cell lines (e.g., breast and lung cancer), suggesting potential as anticancer agents .
- Antimicrobial Efficacy Trials : Another research project evaluated a series of triazole derivatives against a panel of bacterial strains. Results indicated that modifications to the thiazole structure enhanced antibacterial efficacy compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with analogous thiazolo-triazole derivatives:
| Compound | Key Substituents | Structural Features |
|---|---|---|
| Target Compound | 4-Chlorophenyl, 3-methylpiperidinyl, 2-ethyl | Enhanced lipophilicity from Cl and ethyl; piperidinyl may improve CNS penetration |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, piperazinyl, 4-ethoxy-3-methoxyphenyl, 2-methyl | Piperazine enhances solubility; methoxy/ethoxy groups modulate electronic properties |
| 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-imidazo[1,2-b][1,2,4]triazol-6(5H)-one | 4-Methoxybenzylidene, 2-chlorophenyl, imidazo-triazolone | Conjugated benzylidene group may influence π-π stacking; imidazo core alters electronic density |
| 5-(3,4,5-Trimethoxyphenyl)-thiazolo[3,2-b][1,2,4]triazol-6-one derivatives | 3,4,5-Trimethoxyphenyl, variable benzylidene/acetyloxy groups | Trimethoxyphenyl enhances anticancer activity; substituents dictate selectivity |
| (5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-pyrazol-4-yl]methylene)-2-(4-methoxyphenyl)thiazolo-triazol-6-one | Z-configuration pyrazolyl, 4-methoxyphenyl | Stereoselective interactions due to Z-configuration; pyrazole adds hydrogen-bonding potential |
Pharmacological Activity
- Anticancer Potential: Thiazolo-triazol-6-one derivatives with 3,4,5-trimethoxyphenyl substituents (e.g., compounds in ) exhibit selective cytotoxicity against HCT116 and BEL-7402 cancer cells, with IC₅₀ values comparable to cisplatin. The target compound’s 4-chlorophenyl group may similarly enhance DNA intercalation or topoisomerase inhibition, though its piperidinyl group could reduce systemic toxicity compared to trimethoxyphenyl derivatives .
- Antifungal Activity: Triazolo-thiadiazoles with pyrazole moieties () show activity against lanosterol 14α-demethylase (3LD6), a fungal enzyme.
- Receptor Binding :
Piperazine-containing analogs () demonstrate affinity for serotonin and dopamine receptors due to the piperazine moiety. The target compound’s 3-methylpiperidinyl group may confer similar CNS activity but with altered metabolic stability .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing thiazolo-triazole hybrids like this compound?
A heterogenous catalytic approach using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst is widely adopted for similar triazole derivatives. For example, reactions between substituted chlorobenzyl chlorides and intermediates like tetrazole-thioethanol derivatives are conducted at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization in aqueous acetic acid . Modifications may include adjusting substituents on the chlorophenyl or piperidine moieties to optimize yield.
Q. How is the structural identity of this compound confirmed post-synthesis?
Key analytical techniques include:
- ¹H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm).
- IR Spectroscopy : For functional groups like -OH (broad peak ~3200 cm⁻¹) and C-Cl (600–800 cm⁻¹).
- Elemental Analysis : To validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Q. What solubility and stability challenges are associated with this compound?
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is moderate due to its hydrophobic thiazolo-triazole core. Stability studies under varying pH (2–12) and temperatures (25–60°C) are recommended, with degradation products analyzed via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Replace Bleaching Earth Clay with acidic/basic resins to enhance regioselectivity.
- Solvent Optimization : Test ionic liquids or microwave-assisted synthesis to reduce reaction time .
- Byproduct Analysis : Use HPLC to identify impurities (e.g., unreacted chlorobenzyl chloride) and adjust stoichiometry .
Q. How do structural modifications to the chlorophenyl or piperidine groups affect bioactivity?
Q. How should contradictory spectral or bioactivity data be resolved?
Q. What computational tools are suitable for predicting interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
